

2-(4-Benzylpiperazin-1-yl)ethanamine: A Technical Safety and Hazard Profile

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

Cat. No.: B1273784

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for **2-(4-Benzylpiperazin-1-yl)ethanamine**. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.

Introduction

2-(4-Benzylpiperazin-1-yl)ethanamine is a piperazine derivative with potential applications in pharmaceutical research and development as a chemical intermediate. Due to the limited availability of in-depth toxicological and pharmacological data for this specific compound, this guide also draws upon information from the closely related and more extensively studied compound, Benzylpiperazine (BZP), to provide a broader context of potential hazards. It is crucial to note that while structurally related, the toxicological profiles of BZP and **2-(4-Benzylpiperazin-1-yl)ethanamine** may differ.

Hazard Identification and Classification

Safety Data Sheets (SDS) are the primary source of hazard information for **2-(4-Benzylpiperazin-1-yl)ethanamine**. The compound is generally classified with the following hazards:

Hazard Class	GHS Code	Signal Word	Hazard Statement
Acute Toxicity, Oral	H302	Warning	Harmful if swallowed
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Warning	Causes serious eye irritation
Specific target organ toxicity, single exposure	H335	Warning	May cause respiratory irritation

Precautionary Statements (Selected):

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile (Based on Benzylpiperazine Analogues)

Direct toxicological studies (e.g., LD50, IC50) on **2-(4-Benzylpiperazin-1-yl)ethanamine** are not readily available in the public domain. However, research on the parent compound, Benzylpiperazine (BZP), provides insights into the potential toxicological effects.

BZP is a psychoactive substance known for its stimulant effects, which are attributed to its interaction with dopaminergic and serotonergic systems. In vitro studies on human

neuroblastoma cell lines have shown that BZP can induce neurotoxicity through mechanisms that may be relevant to its derivatives.

Potential Mechanisms of Neurotoxicity:

- Induction of Oxidative Stress: BZP has been shown to increase the generation of reactive oxygen species (ROS) in neuronal cells.
- Mitochondrial Dysfunction: Inhibition of mitochondrial complex-I activity has been observed, which can lead to decreased ATP production and cellular damage.
- Apoptosis: BZP can trigger programmed cell death (apoptosis) by upregulating pro-apoptotic proteins like Bax and caspase-3.[\[1\]](#)

These findings suggest that benzylpiperazine derivatives may pose a risk of neurotoxicity, particularly with prolonged or high-dose exposure.

Pharmacological Considerations (Based on Benzylpiperazine)

The pharmacological profile of **2-(4-Benzylpiperazin-1-yl)ethanamine** has not been extensively characterized. However, based on its structural similarity to BZP, it may exhibit activity at monoamine transporters. BZP is known to increase extracellular levels of dopamine and serotonin, leading to its stimulant and psychoactive effects.

Pharmacokinetics of Benzylpiperazine (Human Data)

A study in healthy human volunteers who received a 200 mg oral dose of BZP provided the following pharmacokinetic parameters:

Parameter	Value	Unit
Tmax (Time to Peak)	75	minutes
Cmax (Peak Concentration)	262	ng/mL
t1/2 (Elimination Half-life)	5.5	hours
CL/F (Apparent Clearance)	99	L/h

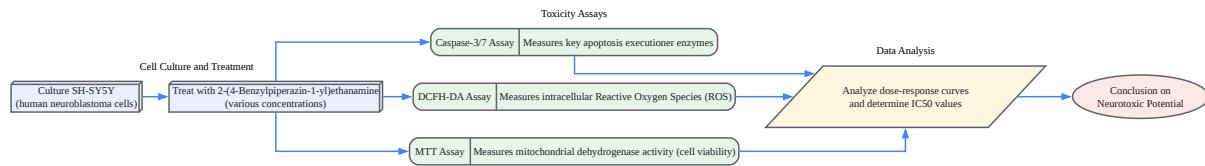
Data from Antia et al. (2009). This data is for Benzylpiperazine (BZP) and not **2-(4-Benzylpiperazin-1-yl)ethanamine**.^[2]

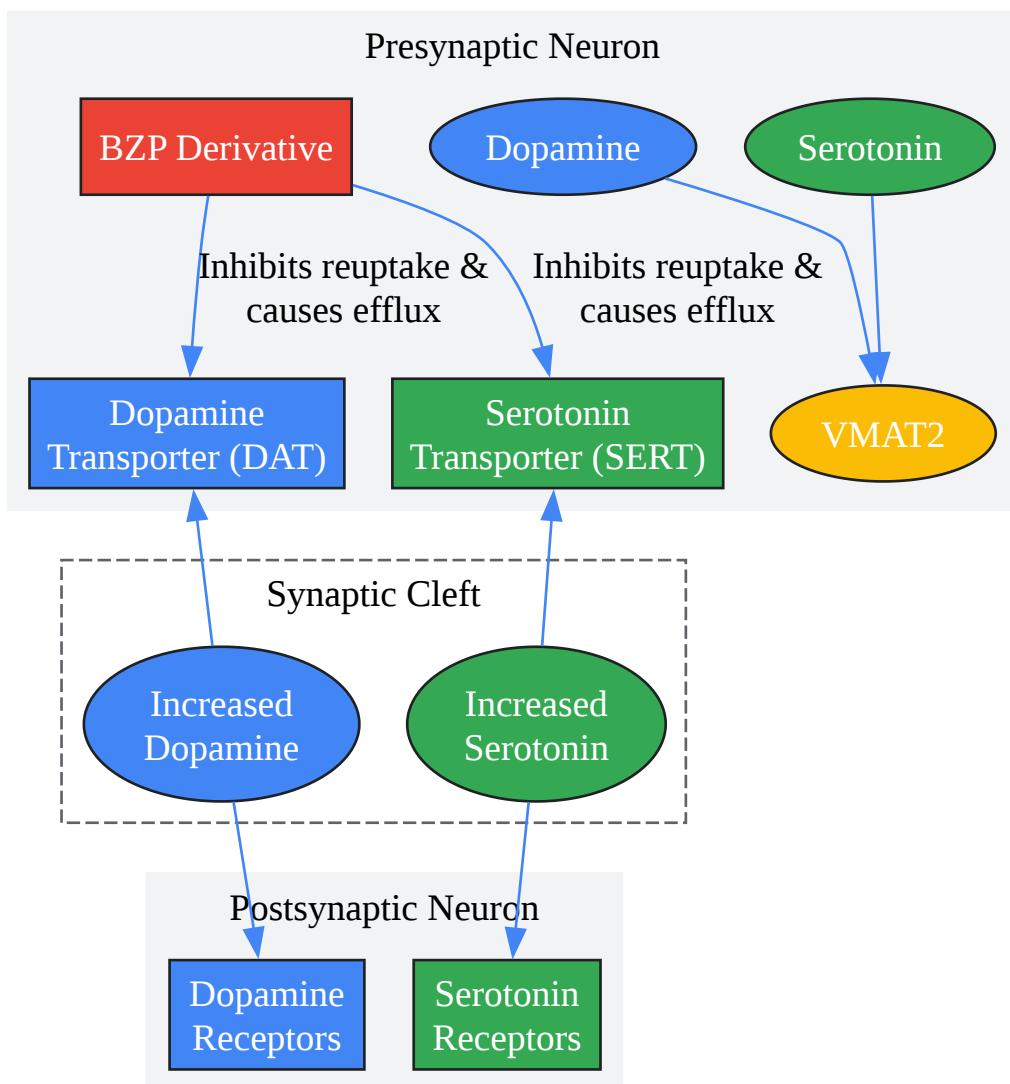
The relatively short half-life of BZP suggests that it is metabolized and cleared from the body at a moderate rate. The primary metabolites identified were 4-hydroxy BZP and 3-hydroxy BZP.

Experimental Methodologies for Hazard Assessment (Examples from BZP Research)

While specific experimental protocols for **2-(4-Benzylpiperazin-1-yl)ethanamine** are not available, the following methodologies are commonly used to assess the neurotoxicity of benzylpiperazine derivatives and could be adapted for future studies.

In Vitro Neurotoxicity Assay Workflow:





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References

- 1. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
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